molecular formula C10H10F3N3OS B1682526 Sulfoxaflor CAS No. 946578-00-3

Sulfoxaflor

Cat. No. B1682526
M. Wt: 277.27 g/mol
InChI Key: ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
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Description

Sulfoxaflor, also marketed as Isoclast, is a systemic insecticide that acts as an insect neurotoxin . It is a member of a class of chemicals called sulfoximines, which act on the central nervous system of insects . It is effective against pests that are becoming resistant to carbamate, neonicotinoid, organophosphate, and pyrethroid insecticides .


Molecular Structure Analysis

Sulfoxaflor has a complex molecular structure with the chemical formula C10H10F3N3OS . It is a pyridine and a trifluoromethyl compound .


Chemical Reactions Analysis

Sulfoxaflor can undergo degradation initiated by OH radical addition reaction . In the gas phase, the OH addition reaction at the C4 position of sulfoxaflor is found to be the favorable reaction pathway .


Physical And Chemical Properties Analysis

Sulfoxaflor is a white powder with a sharp odor . It has a melting point of 112 °C and decomposes at 167.7 °C . It has a molar mass of 277.27 g·mol −1 .

Scientific Research Applications

  • Impact on Cotton Aphids Sulfoxaflor, a novel insecticide in the sulfoximine chemical class, demonstrates significant efficacy in controlling Aphis gossypii Glover, a sap-feeding insect. Research indicates that sublethal concentrations of sulfoxaflor can significantly slow down the population growth of A. gossypii, affecting aphid demographic traits like survival rate and reproductive rate. This suggests sulfoxaflor's potential effectiveness in agricultural pest management without severely impacting the longevity and fecundity of the aphids at both adult and progeny stages (Chen et al., 2016).

  • Toxicity to Earthworms Sulfoxaflor's environmental impact has been assessed through its effects on earthworms (Eisenia fetida), a crucial soil invertebrate. The study revealed that sulfoxaflor degrades quickly in soil, indicating a reduced long-term risk to earthworm populations. However, high concentrations of sulfoxaflor are still considered highly toxic to earthworms, calling for careful management when released into the soil environment (Zhang et al., 2020).

  • Resistance in Aphis gossypii A study examining sulfoxaflor resistance in Aphis gossypii (cotton aphid) found that enhanced detoxification by cytochrome P450 monooxygenase may be involved in resistance development. The overexpression of multiple cytochrome P450 genes was observed in a sulfoxaflor-resistant strain of A. gossypii, highlighting the potential challenges of managing resistance in pest populations (Ma et al., 2019).

  • Mode of Action and Efficacy Sulfoxaflor's mode of action is unique, acting as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides. Its efficacy against a wide range of sap-feeding insects, including those resistant to other classes of insecticides, is attributed to this novel mechanism. This highlights sulfoxaflor's potential as an alternative to other insecticides in managing resistant insect pests (Sparks et al., 2013).

  • Effects on Coccinella septempunctata Research on Coccinella septempunctata, a beneficial predatory insect, showed that sulfoxaflor can adversely affect its biological characteristics, such as predation activity and reproduction. The insecticide significantly inhibited the predation, longevity, and fecundity of C. septempunctata, indicating potential ecological risks associated with sulfoxaflor use in integrated pest management (IPM) systems (Wang et al., 2023).

Safety And Hazards

Sulfoxaflor is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074687
Record name Sulfoxaflor
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Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder with sharp odor; [ACGIH]
Record name Sulfoxaflor
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Boiling Point

167.7 °C (decomp) (99.7% purity)
Record name Sulfoxaflor
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Solubility

In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C)
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Vapor Pressure

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C
Record name Sulfoxaflor
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Mechanism of Action

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)..., Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans.
Record name Sulfoxaflor
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Product Name

Sulfoxaflor

Color/Form

White solid, White powder (99.7% purity); off-white powder (95.6% purity)

CAS RN

946578-00-3
Record name Sulfoxaflor
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Record name Sulfoxaflor
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Record name sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide
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Melting Point

112 °C (99.7% purity)
Record name Sulfoxaflor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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